2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one
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Overview
Description
2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one is a heterocyclic compound that features a benzo[1,4]thiazin-3-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one typically involves the reaction of p-tolylacetic acid with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzo[1,4]thiazin-3-one structure. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride, to activate the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[1,4]thiazin-3-one derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxo-2-p-tolyl-ethylidene)-piperazin-2-one
- 2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide
Uniqueness
2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one is unique due to its specific benzo[1,4]thiazin-3-one core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13NO2S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C17H13NO2S/c1-11-6-8-12(9-7-11)14(19)10-16-17(20)18-13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20)/b16-10+ |
InChI Key |
RMKPITNNXIMAJW-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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